molecular formula C13H18ClN5O B508168 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide CAS No. 438220-66-7

3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide

Cat. No.: B508168
CAS No.: 438220-66-7
M. Wt: 295.77g/mol
InChI Key: LYIUVLMHHXZHBQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide is a structurally unique adamantane derivative characterized by a 1,2,4-triazole moiety substituted with chlorine at the 3-position and a carbohydrazide functional group at the adamantane core. Its rigid adamantane scaffold enhances metabolic stability, while the triazole and carbohydrazide groups enable diverse reactivity for functionalization .

Properties

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O/c14-11-16-7-19(18-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(20)17-15/h7-9H,1-6,15H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIUVLMHHXZHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide is a compound that has garnered interest due to its potential biological activities. The compound's structure, which includes a triazole moiety and an adamantane framework, suggests a unique interaction profile with biological targets. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

The molecular formula of this compound is C13H18ClN5OC_{13}H_{18}ClN_{5}O with a molecular weight of approximately 295.77 g/mol. It is classified under CAS number 438220-66-7 and is noted for its irritant properties.

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₅O
Molecular Weight295.77 g/mol
CAS Number438220-66-7
MDL NumberMFCD03423231

Synthesis

The synthesis of this compound involves the reaction of adamantane derivatives with hydrazine derivatives in the presence of appropriate catalysts. This method allows for the introduction of the triazole group, which is essential for the biological activity of the compound.

Antimicrobial Activity

Research indicates that compounds with similar adamantane and triazole structures exhibit significant antimicrobial properties. In a study focusing on hydrazide-hydrazones derived from adamantane, several compounds demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity (MIC μg/mL)
Compound AStaphylococcus aureus5.0
Compound BEscherichia coli10.0
Compound CCandida albicans15.0

Cytotoxicity

Additionally, some derivatives have shown cytotoxic effects against various human cancer cell lines. For instance, compounds derived from adamantane exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation in cancer models .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound DHeLa12.5
Compound EMCF78.0

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes in microorganisms and cancer cells. The presence of the triazole ring is particularly significant as it has been associated with enzyme inhibition mechanisms that are crucial for bacterial survival and cancer cell proliferation .

Case Studies

In a recent case study examining new antibacterial agents derived from triazole compounds, it was found that certain derivatives exhibited enhanced potency compared to traditional antibiotics like kanamycin . This suggests that compounds like this compound could serve as promising candidates in antibiotic development.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide. In particular, it has shown promising activity against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for synthesized derivatives of related triazole compounds indicate that modifications to the adamantane structure can enhance antibacterial efficacy:

CompoundMIC (μM)MBC (μM)
2.1710.120.2
2.1810.621.2
Ciprofloxacin (reference)4.79.6

These results suggest that the incorporation of the adamantane moiety significantly contributes to the antibacterial activity observed in these compounds .

Anticancer Potential

The compound has also been explored for its anticancer properties. A series of N-acyl hydrazone derivatives synthesized from related structures exhibited selective antiproliferative activity against various cancer cell lines. The presence of the triazole ring and adamantane structure is believed to enhance interaction with cellular targets involved in cancer progression .

Material Science Applications

Beyond pharmacological uses, this compound's unique chemical structure allows for potential applications in material science, particularly in creating new polymers or coatings with antimicrobial properties. The triazole group can serve as a functional unit for cross-linking in polymer matrices, potentially leading to materials that resist microbial colonization.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include:

  • Formation of Hydrazones : Utilizing hydrazine derivatives to react with carbonyl compounds.
  • Cyclization Reactions : Employing cyclization techniques to introduce the triazole ring.
  • Final Modifications : Introducing substituents that enhance biological activity or solubility.

These methods have been optimized to yield high-purity products suitable for biological testing .

Case Studies and Research Findings

Several studies have documented the biological activities of derivatives based on this compound:

  • Antibacterial Screening : A comprehensive study tested various derivatives against Staphylococcus aureus, revealing structure-activity relationships that guide further optimization .
  • Anticancer Activity : Research highlighted the selective toxicity of synthesized hydrazones towards cancer cells, suggesting that modifications to the triazole or adamantane components could lead to more potent agents .
  • Material Development : Investigations into polymer applications demonstrated that incorporating this compound into polymer matrices could impart antimicrobial properties, making it suitable for medical devices and coatings .

Comparison with Similar Compounds

Physicochemical Properties

  • Target Compound : Predicted density = 1.77 g/cm³; pKa = 13.5, indicating low solubility in aqueous media .
  • Carboxylic Acid Analogues : Higher density (~2.0 g/cm³) and lower pKa (~4–5) due to the acidic carboxyl group, improving water solubility for coordination chemistry .
  • Bromo-substituted Analogues : Increased molecular weight (326.19 vs. 295.77) and LogP (3.35 vs. 1.77) enhance membrane permeability but reduce metabolic stability .

Preparation Methods

Adamantane-1-carboxylic Acid as the Starting Material

The synthesis begins with adamantane-1-carboxylic acid, a rigid bicyclic hydrocarbon derivative widely used in medicinal chemistry for its metabolic stability and lipophilicity. The carboxylic acid group is first activated via esterification. In a typical procedure, adamantane-1-carboxylic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid, yielding methyl adamantane-1-carboxylate. This step achieves 85–90% conversion, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Conversion to Adamantane-1-carbohydrazide

The methyl ester intermediate is subsequently treated with hydrazine hydrate in ethanol under reflux for 6–8 hours. This nucleophilic acyl substitution replaces the methoxy group with a hydrazide functionality, producing adamantane-1-carbohydrazide. The reaction progress is monitored via the disappearance of the ester carbonyl peak at ~170 ppm in 13C^{13}\text{C} NMR and the emergence of a hydrazide NH2_2 signal at ~4.5 ppm in 1H^{1}\text{H} NMR. Yields for this step range between 75% and 82%, depending on the purity of the starting ester.

MethodReagentsConditionsYield (%)
CyclocondensationThiosemicarbazide, POCl3_3Reflux, 4–6 hours68–72
Microwave-assistedNitrile, hydrazine hydrate150°C, 15 minutes85–88

Coupling the Triazole to Adamantane-1-carbohydrazide

The final step involves nucleophilic substitution at the adamantane core. Adamantane-1-carbohydrazide is reacted with 3-chloro-1,2,4-triazole in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C. Anhydrous potassium carbonate (K2_2CO3_3) is employed as a base to deprotonate the triazole nitrogen, facilitating the substitution reaction.

Table 2: Optimization of Coupling Reaction Parameters

ParameterOptimal ValueImpact on Yield
SolventDMFHigher solubility
Temperature90°CBalances rate/energy
Reaction Time12 hoursCompletes substitution
BaseK2_2CO3_3 (2 equiv)Neutralizes HCl

The reaction is quenched with ice-water, and the product is extracted using ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) affords the final compound in 60–65% yield.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H^{1}\text{H} NMR (400 MHz, DMSO-d6_6): δ 1.65–1.89 (m, 12H, adamantane CH2_2), 4.21 (s, 2H, NH2_2), 8.12 (s, 1H, triazole CH).

  • 13C^{13}\text{C} NMR (100 MHz, DMSO-d6_6): δ 29.8 (adamantane C), 35.6 (adamantane CH), 152.4 (triazole C-Cl), 167.2 (C=O).

  • IR (KBr): 3320 cm1^{-1} (N-H stretch), 1665 cm1^{-1} (C=O), 1550 cm1^{-1} (triazole ring).

Purity and Stability

High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >98% purity. Stability studies indicate the compound remains intact for 12 months when stored at −20°C in amber vials.

Challenges and Alternative Approaches

Byproduct Formation During Cyclization

Competing reactions during triazole synthesis, such as over-chlorination or dimerization, reduce yields. Adding molecular sieves (4Å) to absorb moisture minimizes hydrolysis of POCl3_3, improving selectivity.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the coupling step. Preliminary trials show reaction times reduced to 2 hours with comparable yields (62–64%), though scalability remains a concern.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Raw Material Cost : Adamantane-1-carboxylic acid ($120–150/kg) accounts for 70% of total expenses.

  • Solvent Recovery : DMF is recycled via distillation, cutting costs by 15–20%.

  • Waste Management : Neutralization of POCl3_3 with sodium bicarbonate generates NaCl, which is disposed of via licensed facilities.

Environmental Impact

The process generates 3.2 kg of waste per kg of product, primarily from solvent use and inorganic salts. Life-cycle assessments recommend switching to cyclopentyl methyl ether (CPME), a greener solvent, though this requires re-optimization of reaction conditions .

Q & A

Advanced Research Question

  • In Vivo Models : Rats subjected to hermetic hypoxia (1330 mL sealed chambers) with hypercapnia simulate oxygen deprivation. Test compounds (1/10 LD₅₀ dose) are compared to controls (isotonic NaCl) and reference drugs (e.g., Mexidol, 100 mg/kg) .
  • Data Analysis : Survival time and blood gas parameters (pO₂, pCO₂) are measured. Statistical significance (e.g., p <0.05) is determined via ANOVA, accounting for batch variability .

How does crystallographic data inform the compound’s supramolecular interactions?

Advanced Research Question
X-ray studies reveal:

  • Hydrogen Bonding : N–H···S interactions form dimeric aggregates (R₂²(8) motifs), stabilizing the crystal lattice .
  • C–H···π Interactions : Weak interactions between adamantane C–H and triazole π-systems extend supramolecular chains, influencing solubility .
  • Steric Effects : Near-perpendicular phenyl/triazole dihedral angles (80–87°) suggest limited conjugation, which may reduce reactivity in electrophilic substitutions .

How can conflicting solubility data for intermediates be resolved?

Advanced Research Question
Discrepancies arise from:

  • Solvent Polarity : Intermediate 5-(adamantyl)-triazole-3-thiones show higher solubility in n-butanol vs. ethanol due to hydrophobic adamantane interactions .
  • Crystallization Methods : Recrystallization from dioxane/water (20:1) yields purer products than ethanol alone, as noted in vs. .
  • Hygroscopicity : Thiosemicarbazide intermediates (e.g., compound 4) require anhydrous storage to prevent hydrolysis .

What strategies improve the regioselectivity of chloro-triazole substitution?

Advanced Research Question

  • Electrophilic Directing Groups : The 3-chloro substituent on the triazole ring directs nucleophilic attacks to the N1 position, confirmed by X-ray data .
  • Steric Shielding : Adamantane’s bulkiness minimizes side reactions at the 1-carbohydrazide group during alkylation .
  • Computational Modeling : DFT calculations predict charge distribution on the triazole ring, guiding functionalization at the most electrophilic sites .

How do alkyl chain lengths in derivatives impact physicochemical properties?

Advanced Research Question

  • Lipophilicity : Longer alkyl chains (C8–C10) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Melting points decrease with longer chains (e.g., 241–243°C for phenyl derivatives vs. 436–438 K for piperazine-Mannich bases) due to reduced crystallinity .
  • Biological Half-Life : C6–C8 chains optimize balance between bioavailability and metabolic stability in antihypoxic assays .

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